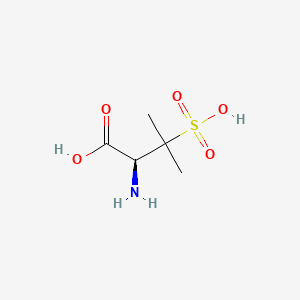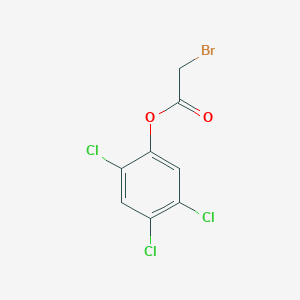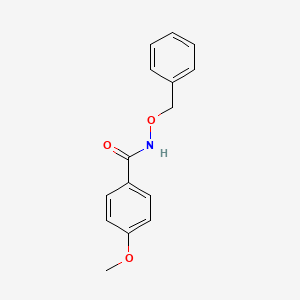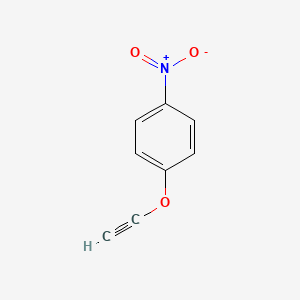
Benzene, 1-(ethynyloxy)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(ethynyloxy)-4-nitro- is an organic compound that features a benzene ring substituted with an ethynyloxy group at the first position and a nitro group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(ethynyloxy)-4-nitro- typically involves the following steps:
Nitration of Phenol: Phenol is nitrated using concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Ethyne Addition: The 4-nitrophenol is then reacted with ethyne in the presence of a base such as potassium hydroxide to introduce the ethynyloxy group, forming Benzene, 1-(ethynyloxy)-4-nitro-.
Industrial Production Methods:
Types of Reactions:
Oxidation: Benzene, 1-(ethynyloxy)-4-nitro- can undergo oxidation reactions, particularly at the ethynyloxy group, leading to the formation of carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-(ethynyloxy)-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-(ethynyloxy)-4-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules due to its nitro and ethynyloxy groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(ethynyloxy)-4-nitro- involves its interaction with various molecular targets:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Ethynyloxy Group: The ethynyloxy group can participate in nucleophilic addition reactions, potentially modifying biological molecules.
Pathways: The compound can influence oxidative stress pathways and enzyme activities, leading to various biological effects.
Comparación Con Compuestos Similares
Nitrobenzene: Similar in having a nitro group but lacks the ethynyloxy group.
Phenylacetylene: Contains an ethynyloxy group but lacks the nitro group.
4-Nitrophenol: Contains a nitro group at the fourth position but lacks the ethynyloxy group.
Propiedades
Número CAS |
22409-58-1 |
|---|---|
Fórmula molecular |
C8H5NO3 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
1-ethynoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H5NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h1,3-6H |
Clave InChI |
DRRDBQMPTXQHAM-UHFFFAOYSA-N |
SMILES canónico |
C#COC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



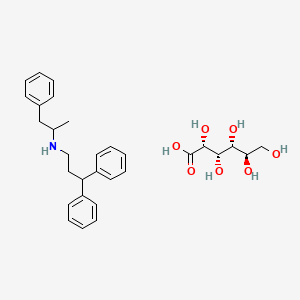
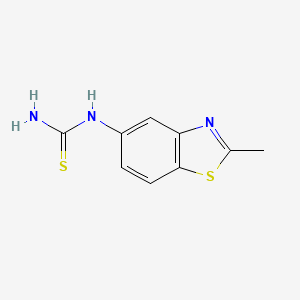


![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
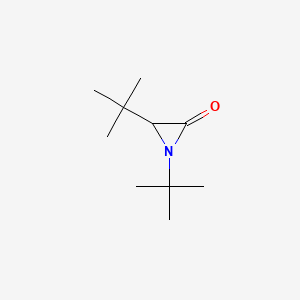

![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
